molecular formula C19H18N2O3 B11344822 N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11344822
M. Wt: 322.4 g/mol
InChI Key: PAZWXLNUVHLATP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-ethoxybenzoyl chloride with 4-methylphenylhydrazine in the presence of a base such as triethylamine can lead to the formation of the oxazole ring.

    Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the oxazole intermediate with an appropriate amine, such as 4-ethoxyaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide
  • N-(4-ethoxyphenyl)-2-{[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)(oxo)acetyl]amino}benzamide

Uniqueness

N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the presence of the oxazole ring and the combination of ethoxy and methylphenyl groups

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-3-23-16-10-8-15(9-11-16)20-19(22)17-12-18(24-21-17)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

PAZWXLNUVHLATP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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